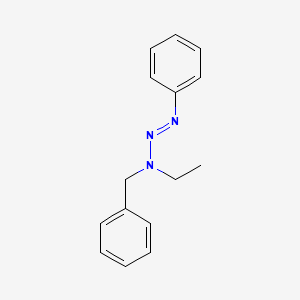![molecular formula C19H26N4O B14602686 1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-09-5](/img/structure/B14602686.png)
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to create the indole moiety . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
The next step involves the formation of the piperidine ring, which can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors . The final step is the formation of the imidazolidinone ring, which can be synthesized through the reaction of an amine with an isocyanate or through the cyclization of urea derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various products, depending on the conditions used.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets in the body. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: This compound is structurally similar due to the presence of the indole moiety.
Indole-3-acetic acid: Another indole derivative with significant biological activity.
Uniqueness
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of the indole, piperidine, and imidazolidinone structures, which confer a unique set of chemical and biological properties .
Properties
CAS No. |
61220-09-5 |
|---|---|
Molecular Formula |
C19H26N4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[1-[2-(1-methylindol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C19H26N4O/c1-21-14-15(17-4-2-3-5-18(17)21)6-10-22-11-7-16(8-12-22)23-13-9-20-19(23)24/h2-5,14,16H,6-13H2,1H3,(H,20,24) |
InChI Key |
UMMVUDAGFZWQNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN3CCC(CC3)N4CCNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






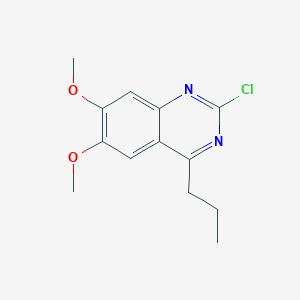
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
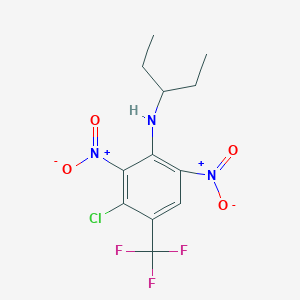
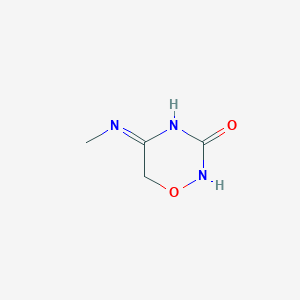
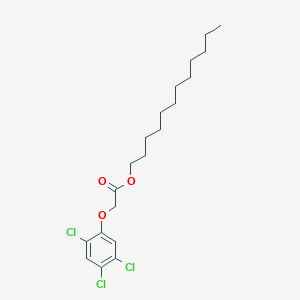
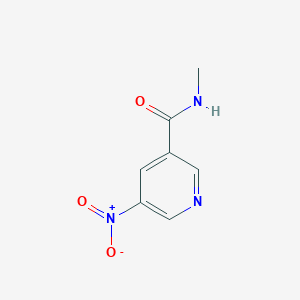
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

